8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one
Description
8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a boron-containing heterocyclic compound featuring a benzooxazinone core. The structure includes:
- A methyl group at position 8 of the benzoxazine ring.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) substituent at position 5.
This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions, leveraging the boronate group’s reactivity for forming carbon-carbon bonds in pharmaceuticals and materials science .
Properties
IUPAC Name |
8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO4/c1-9-6-10(7-11-13(9)19-8-12(18)17-11)16-20-14(2,3)15(4,5)21-16/h6-7H,8H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWPIRBYFOHBFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)NC(=O)CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723429 | |
| Record name | 8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943994-87-4 | |
| Record name | 8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one is a member of the oxazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 295.15 g/mol. Its structure includes a benzo[b][1,4]oxazine core substituted with a dioxaborolane moiety, which is believed to influence its biological properties.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Activity : Certain derivatives of oxazines have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some compounds in this class have demonstrated activity against bacterial and fungal pathogens.
- Anti-inflammatory Effects : Structural analogs have been reported to possess anti-inflammatory properties.
Cytotoxicity Studies
A study evaluating the cytotoxic effects of various oxazine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 10 to 20 μM .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 16.19 |
| Compound B | HCT-116 | 17.16 |
| 8-Methyl... | MCF-7 | TBD |
| 8-Methyl... | HCT-116 | TBD |
The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells. This may occur through the activation of intrinsic pathways leading to mitochondrial dysfunction and subsequent caspase activation.
Antimicrobial Activity
Preliminary studies suggest that derivatives of the compound exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi. The presence of the dioxaborolane group is hypothesized to enhance membrane permeability or interfere with metabolic pathways in microbes .
Case Studies
- Cytotoxicity in Cancer Models : In a recent study published in Molecules, researchers synthesized several oxazine derivatives and assessed their cytotoxic effects. The results indicated that modifications at specific positions significantly enhanced their anticancer activity .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar dioxaborolane-containing compounds showed promising results against common pathogens such as Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
Electronic and Steric Effects
- The target compound’s unsaturated oxazinone ring enhances conjugation, stabilizing the boronate group for efficient cross-coupling .
- 4-Methyl-6-boronate dihydro derivative (CAS 1361110-64-6) has reduced reactivity due to partial saturation, limiting its use in high-yield couplings .
- 5-Methyl-6-boronate (CAS 1154740-49-4) shows steric hindrance at C5, slowing transmetallation in Suzuki reactions compared to the 8-methyl analog .
Physical Properties
- Boiling Points : Boronate-containing analogs (e.g., 275.15 g/mol derivatives) exhibit high boiling points (~398°C) due to strong intermolecular interactions .
- Solubility : The target compound’s methyl group improves lipophilicity, whereas acetylated analogs (e.g., 8-acetyl derivative) are more polar .
Research Findings
Suzuki-Miyaura Coupling Efficiency :
Stability Studies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
